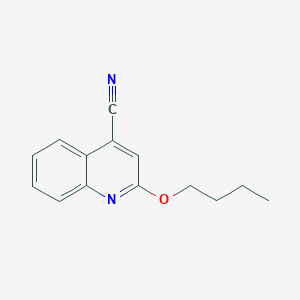

2-Butoxyquinoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

859929-66-1 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-butoxyquinoline-4-carbonitrile |

InChI |

InChI=1S/C14H14N2O/c1-2-3-8-17-14-9-11(10-15)12-6-4-5-7-13(12)16-14/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

QYRIZYDYOGNHFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Butoxyquinoline 4 Carbonitrile

Reactions Involving the Carbonitrile (–C≡N) Group

The carbonitrile, or nitrile, group is a highly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.orgucalgary.camasterorganicchemistry.com This electrophilicity is a cornerstone of its reactivity.

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group in 2-Butoxyquinoline-4-carbonitrile is electrophilic and can be attacked by nucleophiles. libretexts.org Strong nucleophiles can add directly to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine salt. ucalgary.ca Weaker nucleophiles, however, generally require the nitrile group to be activated by an acid catalyst, which protonates the nitrogen atom and increases the electrophilicity of the carbon. ucalgary.ca

The general mechanism involves the attack of the nucleophile on the nitrile carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com For instance, the reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) results in the formation of ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions of Nitriles

| Nucleophile | Reagent Example | Product Type (after workup) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | Ketone |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Carboxylic acid or Amide |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Imidate |

Reduction to Amines (e.g., via Hydride Reagents)

The nitrile group of this compound can be readily reduced to a primary amine, yielding 4-(aminomethyl)-2-butoxyquinoline. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

The mechanism involves an initial hydride attack to form an imine anion, which is then further reduced by a second hydride addition to form a dianion intermediate. chemistrysteps.comlibretexts.org Subsequent workup with water protonates the dianion to furnish the primary amine. chemistrysteps.com

Hydrolysis to Carboxylic Acids or Amides

Under aqueous conditions, the nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.orgchemistrysteps.comchemguide.co.uk The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions. chemistrysteps.comcommonorganicchemistry.com

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated to enhance the electrophilicity of the carbon atom, which is then attacked by water. chemistrysteps.comlibretexts.orglumenlearning.com In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. pressbooks.pubchemistrysteps.com In both cases, an amide intermediate is formed, which can then undergo further hydrolysis to the corresponding carboxylic acid. pressbooks.pubchemistrysteps.comyoutube.comresearchgate.net

Table 2: Hydrolysis Products of this compound

| Reaction Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₂SO₄, heat) | 2-Butoxyquinoline-4-carboxamide | 2-Butoxyquinoline-4-carboxylic acid |

| Basic (e.g., NaOH, heat) | 2-Butoxyquinoline-4-carboxamide | Sodium 2-butoxyquinoline-4-carboxylate |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

While the nitrile group is generally a reluctant participant in cycloaddition reactions, it can act as a dienophile or enophile under certain conditions, particularly in intramolecular processes. nih.gov The carbon-nitrogen triple bond can undergo [3+2] dipolar cycloadditions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. nih.govmdpi.com For example, reaction with an azide (B81097) would yield a tetrazole derivative. Photochemical cycloadditions involving the quinoline (B57606) ring system have also been reported, suggesting another potential avenue for complex molecule synthesis. nih.gov

Reactivity at the 2-Butoxy Substituent

Cleavage of the Butoxy Ether Linkage

The ether linkage of the butoxy group at the 2-position of the quinoline ring can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orglongdom.orglibretexts.orgchemistrysteps.comopenstax.org The mechanism of this cleavage depends on the nature of the alkyl group. For a primary alkyl group like n-butyl, the reaction proceeds via an SN2 mechanism. openstax.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the butoxy group into a good leaving group (butanol). chemistrysteps.com The halide ion (e.g., Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which in this case is the primary carbon of the butyl group, leading to the formation of 2-hydroxyquinoline (B72897) (quinolin-2(1H)-one) and 1-halobutane. libretexts.orgyoutube.com Cleavage resulting in an aryl halide is generally not observed because the nucleophile preferentially attacks the aliphatic carbon over the aromatic ring carbon. libretexts.org

Transformations of the Butyl Alkyl Chain

While extensive research on the specific transformations of the butyl alkyl chain in this compound is not widely documented in publicly available literature, general principles of organic chemistry suggest several potential reaction pathways. The butoxy group, an ether linkage, is generally stable. However, under specific and often harsh conditions, cleavage of the C-O bond can be achieved.

One potential transformation is the ether cleavage to yield the corresponding 2-hydroxyquinoline derivative. This reaction is typically accomplished using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the butyl group.

Another conceivable, though less common, transformation could involve functionalization of the butyl chain itself, for instance, through radical-mediated halogenation at positions remote from the oxygen atom. However, such reactions would likely require carefully controlled conditions to avoid competing reactions on the quinoline ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system in this compound exhibits a nuanced reactivity towards aromatic substitution, influenced by the electronic effects of its substituents.

Electrophilic Aromatic Substitution: The butoxy group at the 2-position is an electron-donating group, which activates the quinoline ring towards electrophilic attack. Conversely, the carbonitrile group at the 4-position is an electron-withdrawing group, which deactivates the ring. In quinoline systems, electrophilic substitution typically occurs on the benzene (B151609) ring portion (the carbocycle). The directing effects of the existing substituents would likely favor substitution at positions 5 and 8. mdpi.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netmdpi.comresearchgate.net The precise outcome of such reactions on this compound would depend on the specific reagents and reaction conditions employed.

Nucleophilic Aromatic Substitution: The quinoline ring, particularly the pyridine-like portion, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. thieme-connect.dersc.orgmdpi.com The carbonitrile group at C4 strongly enhances the electrophilicity of the C2 and C4 positions. Since the C4 position is already substituted, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the butoxy group. This type of reaction, known as SNAr (Substitution Nucleophilic Aromatic), is facilitated by strong nucleophiles. rsc.org For instance, reaction with amines or alkoxides could potentially replace the butoxy group to furnish new 2-substituted quinoline-4-carbonitriles. The reactivity of halogenated quinolines in positions 2 and 4 towards nucleophilic substitution is well-documented, suggesting that if the butoxy group were replaced by a halogen, a wide array of derivatives could be accessed. rsc.org

This compound as a Chemical Building Block

The presence of multiple reactive sites makes this compound a valuable precursor for the synthesis of more complex molecular architectures.

Construction of Fused Heterocyclic Systems

The nitrile group and the adjacent ring positions of this compound are key functionalities for the construction of fused heterocyclic systems. For example, the nitrile group can undergo reactions with binucleophiles to form a new ring fused to the quinoline core.

One prominent application is the synthesis of pyrazolo[3,4-b]quinolines . Although specific examples starting from this compound are not readily found, a general and widely used method involves the reaction of a 2-chloro-3-formylquinoline with hydrazine (B178648) hydrate. ijirset.com By analogy, if the butoxy group at C2 were replaced by a chlorine atom and a formyl group were introduced at C3, a similar cyclization could be envisaged. Another approach could involve the reaction of a 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine, which has been shown to yield 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline.

Similarly, the synthesis of thieno[2,3-b]quinolines often involves the cyclization of appropriately substituted quinolines. researchgate.netrsc.orgbohrium.com For instance, the reaction of 3-alkynyl-2-(methylthio)quinolines can lead to thieno[2,3-b]quinolines via iodocyclization. rsc.org This suggests that if this compound were transformed to introduce a suitable side chain at the C3 position, subsequent cyclization could lead to fused thienoquinoline systems.

| Fused Heterocycle | General Precursor | Potential Synthetic Route from this compound Derivative |

| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Derivatization to a 2-chloro-3-formylquinoline-4-carbonitrile followed by reaction with hydrazine. |

| Thieno[2,3-b]quinoline | 3-Alkynyl-2-(methylthio)quinoline | Conversion to a 2-thio derivative and introduction of an alkynyl group at C3, followed by cyclization. |

Derivatization to Other Substituted Quinoline Scaffolds

The nitrile group of this compound is a versatile handle for the introduction of other functional groups, leading to a variety of substituted quinoline scaffolds.

Hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding 2-butoxyquinoline-4-carboxylic acid or its amide. chemistrysteps.comlibretexts.org This transformation opens up avenues for further derivatization through standard carboxylic acid chemistry, such as esterification or amide bond formation.

Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would afford the (2-butoxyquinolin-4-yl)methanamine . chemistrysteps.com This primary amine can then serve as a nucleophile in a variety of subsequent reactions to build more complex side chains.

The nitrile group can also participate in cycloaddition reactions . For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings. While specific examples with this compound are scarce, the general reactivity of nitriles in such transformations is well-established. researchgate.net

| Derivative | Reagents and Conditions | Resulting Functional Group |

| 2-Butoxyquinoline-4-carboxylic acid | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| 2-Butoxyquinoline-4-carboxamide | H₂O₂, base or controlled acid hydrolysis | Amide |

| (2-Butoxyquinolin-4-yl)methanamine | LiAlH₄ followed by H₂O | Primary Amine |

| 5-(2-Butoxyquinolin-4-yl)tetrazole | NaN₃, Lewis acid | Tetrazole |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Butoxyquinoline-4-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butoxy group and the quinoline (B57606) ring system. The aromatic region would display signals for the five protons on the quinoline core, while the aliphatic region would show signals for the nine protons of the butoxy side chain.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.30 | Singlet (s) | 1H |

| H-5 | ~8.20 | Doublet (d) | 1H |

| H-6 | ~7.60 | Triplet (t) | 1H |

| H-7 | ~7.80 | Triplet (t) | 1H |

| H-8 | ~8.00 | Doublet (d) | 1H |

| O-CH₂ | ~4.50 | Triplet (t) | 2H |

| O-CH₂-CH₂ | ~1.90 | Sextet | 2H |

| CH₂-CH₃ | ~1.50 | Sextet | 2H |

| CH₃ | ~1.00 | Triplet (t) | 3H |

Disclaimer: The chemical shifts are estimated values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, corresponding to the four carbons of the butoxy group, the nine carbons of the quinoline ring, and the single carbon of the nitrile group.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162.0 |

| C-3 | ~95.0 |

| C-4 | ~145.0 |

| C-4a | ~149.0 |

| C-5 | ~129.0 |

| C-6 | ~125.0 |

| C-7 | ~131.0 |

| C-8 | ~128.0 |

| C-8a | ~122.0 |

| C≡N | ~118.0 |

| O-CH₂ | ~68.0 |

| O-CH₂-CH₂ | ~31.0 |

| CH₂-CH₃ | ~19.0 |

| CH₃ | ~14.0 |

Disclaimer: The chemical shifts are estimated values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. mdpi.com For instance, correlations would be expected between the protons of the butoxy chain (O-CH₂ with O-CH₂-CH₂, and so on) and between the adjacent protons on the quinoline ring (H-5 with H-6, H-6 with H-7, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to assign the carbon signals for all protonated carbons by correlating the predicted ¹H signals with their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for identifying the quaternary carbons (C-2, C-4, C-4a, C-8a, and the nitrile carbon) by observing their long-range correlations with nearby protons. For example, the H-3 proton would show a correlation to C-2, C-4, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would be particularly useful to confirm the position of the butoxy group at C-2 by observing a NOE correlation between the O-CH₂ protons and the H-3 proton of the quinoline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile, ether, and aromatic functionalities.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Nitrile (C≡N) | 2230 - 2210 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O-C (Ether) | 1250 - 1050 | Asymmetric Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

Disclaimer: The absorption ranges are estimated values.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the molecular formula C₁₄H₁₄N₂O. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| Exact Mass (HRMS) | 226.1106 |

| Predicted Key Fragmentations (m/z) | [M-C₄H₉]+ (loss of butyl group), [M-OC₄H₉]+ (loss of butoxy group) |

Disclaimer: Fragmentation patterns are predictive and would need experimental confirmation.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

Theoretical Elemental Composition of this compound (C₁₄H₁₄N₂O)

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 74.31 |

| Hydrogen | H | 6.24 |

| Nitrogen | N | 12.38 |

| Oxygen | O | 7.07 |

This comprehensive analytical approach ensures a rigorous and unambiguous confirmation of the structure and composition of this compound.

X-ray Crystallography for Solid-State Structure Determination

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com This analysis reveals precise bond lengths, bond angles, and intermolecular interactions, such as π–π stacking, which are common in aromatic systems like quinoline. nih.govnih.gov For quinoline derivatives, the planarity of the quinoline ring system and the orientation of substituents are key structural features elucidated by this method. nih.govresearchgate.net

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray crystallographic analysis. For example, the related compound quinoline-2-carbonitrile (B74147) crystallizes in the orthorhombic system. nih.gov Such data is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Table 1: Representative Crystal Data for a Related Quinoline Carbonitrile Derivative (quinoline-2-carbonitrile)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 3.8497 (2) |

| b (Å) | 9.9559 (4) |

| c (Å) | 19.9639 (13) |

| Volume (ų) | 765.16 (7) |

| Z | 4 |

Data sourced from a study on quinoline-2-carbonitrile and is presented as a representative example. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring the purity of the synthesized compound and its suitability for further applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For quinoline derivatives, reversed-phase HPLC is a common approach. sielc.comresearchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comlew.ro

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by its hydrophobicity, which is conferred by the butoxy group, and the polar interactions of the nitrile and quinoline nitrogen. A Diode Array Detector (DAD) is often used for detection, providing spectral information that can aid in peak identification and purity assessment. researchgate.net The purity of a sample can be determined by calculating the peak area percentage of the main component. nih.gov

Table 2: Representative HPLC Method for the Analysis of Quinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 mm x 150 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

This table represents a typical HPLC method for quinoline derivatives, based on common practices in the field. sielc.comresearchgate.netnih.gov

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. acs.orgnih.gov

For the analysis of nitrile-containing compounds, a variety of capillary columns can be used, with the choice depending on the polarity of the analyte. acs.orgnih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a nitrogen-phosphorus detector (NPD) can offer higher selectivity for nitrogen-containing compounds like quinolines. nih.gov Pyrolysis-GC-MS can also be a valuable tool for the characterization of complex materials containing nitrile functionalities. chromatographyonline.com

Table 3: Representative GC Method for the Analysis of Nitrile and Quinoline Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split |

This table outlines a general GC method suitable for the analysis of volatile nitrile and quinoline compounds. acs.orgdss.go.thderpharmachemica.com

Titrimetric Methods for Quantification and Purity Analysis

Titrimetric analysis, a classic chemical analysis method, can be employed for the quantification and purity assessment of quinoline derivatives. These methods are based on the reaction of the analyte with a standard solution of a reagent (the titrant) of known concentration.

For quinoline compounds, which are basic due to the nitrogen atom in the heterocyclic ring, acid-base titration is a potential method. However, more specific titrimetric methods have been developed. One such approach involves the use of organic brominating agents, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), as titrants. tandfonline.com The reaction involves the electrophilic substitution of bromine onto the activated quinoline ring. The endpoint of the titration can be detected either visually using an indicator or potentiometrically. tandfonline.com

While no specific titrimetric method for this compound has been detailed, the principles applied to other quinoline derivatives would likely be applicable. The purity of a substance can be determined with high accuracy using titrimetric methods, often serving as a primary analytical technique. vwr.comvwr.com

Computational and Theoretical Chemistry Studies of 2 Butoxyquinoline 4 Carbonitrile

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), offers a molecular-level understanding of chemical transformations. These theoretical investigations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for predicting reaction outcomes, understanding selectivity, and designing more efficient synthetic routes.

While specific computational studies on the reaction mechanisms of 2-Butoxyquinoline-4-carbonitrile are not extensively documented in publicly available literature, the general principles can be applied to understand its likely reactivity. For instance, theoretical studies on related quinoline (B57606) derivatives often explore reactions such as cycloadditions and nucleophilic substitutions. nih.govrsc.org Computational approaches like DFT can be employed to model the transition states of such reactions involving the quinoline core or the cyano and butoxy substituents of this compound.

Table 1: Hypothetical Computational Data for a Reaction of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 25.3 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -15.8 | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -12.5 | The net change in free energy, indicating the spontaneity of the reaction. A negative value suggests a spontaneous process. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. conicet.gov.arresearchgate.net These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. QSPR can be a valuable tool in drug discovery and materials science for predicting properties like solubility, boiling point, and biological activity before a compound is synthesized. conicet.gov.arproquest.com

For this compound, a QSPR model could be developed to predict various properties. This would involve calculating a range of molecular descriptors for this compound and a series of structurally related compounds. These descriptors, which can be electronic, topological, or geometric, would then be correlated with known experimental data to build a predictive model.

Although specific QSPR models for this compound are not found in the reviewed literature, studies on other quinoline derivatives have successfully employed QSPR to predict activities such as anticancer properties. nih.gov These studies demonstrate the potential of QSPR to guide the design of new quinoline-based compounds with desired characteristics.

Table 2: Selected Molecular Descriptors Potentially Used in QSPR for Quinoline Derivatives

| Descriptor | Description | Potential Relevance for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences physical properties like boiling point and density. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, which affects its biological absorption and distribution. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to the molecule's ability to permeate cell membranes. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for understanding intermolecular interactions, including receptor binding. |

This table lists common descriptors used in QSPR studies and their general relevance. Specific values for this compound would need to be calculated using specialized software.

Future Research Trajectories in 2 Butoxyquinoline 4 Carbonitrile Chemistry

Development of Novel, Atom-Economical Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner–von Miller, and Friedländer syntheses. iipseries.org However, these methods often suffer from drawbacks like harsh reaction conditions, low atom economy, and the generation of significant waste. acs.org Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Butoxyquinoline-4-carbonitrile.

A promising avenue lies in the adoption of nanocatalyst-based green protocols. acs.orgnih.gov The use of heterogeneous nanocatalysts can facilitate easier separation and recycling, reduce reaction times, and often allow for reactions under milder, solvent-free conditions. nih.govnih.gov For instance, magnetically separable nanoparticles could be employed to streamline the purification process. nih.gov Another key area is the exploration of cobalt-catalyzed atom-economical synthesis, which has shown success in the creation of various quinoline and quinoxaline (B1680401) derivatives through dehydrogenative coupling reactions. rsc.orgresearchgate.net These methods, which involve the formation of C-H bonds with minimal byproduct formation, represent a significant step towards greener chemical manufacturing.

Furthermore, microwave-assisted organic synthesis presents an attractive alternative for accelerating the synthesis of quinoline derivatives, often leading to higher yields in shorter reaction times. mdpi.com Investigating these modern synthetic methodologies for the production of this compound could lead to more cost-effective and environmentally benign manufacturing processes.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional groups present in this compound—the butoxy ether, the quinoline core, and the nitrile group—offer multiple sites for chemical modification. Future research should systematically explore the derivatization of this compound to generate a library of novel analogues with potentially enhanced properties.

The nitrile group at the C4 position is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each modification opening up new possibilities for biological activity or material applications. The synthesis of quinoline-based chiral derivatizing reagents has been reported, which can be used for the enantioseparation of racemic mixtures. asianpubs.orgresearchgate.net This suggests a potential pathway for creating chiral derivatives of this compound.

The quinoline ring itself can undergo various substitutions. For example, direct C-H functionalization at the 2-position of quinoline derivatives has been achieved, allowing for the introduction of perfluoroalkyl groups without pre-functionalization. researchgate.net Late-stage derivatization is another powerful strategy that could be applied to modify the core structure. organic-chemistry.org Exploring these and other transformations will be crucial for understanding the structure-activity relationships of this class of compounds.

Application of Advanced In Situ Spectroscopic Monitoring During Synthesis

To optimize synthetic protocols and gain deeper mechanistic insights, the application of advanced in situ spectroscopic techniques is indispensable. Real-time monitoring of reaction progress can provide valuable information on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products throughout the synthesis of this compound. organic-chemistry.org This data is critical for identifying reaction bottlenecks, optimizing conditions for yield and purity, and ensuring process safety and scalability. For instance, real-time monitoring of a peptide degrader's synthesis and action has been demonstrated using fluorescence, showcasing the power of in situ techniques. acs.org While not directly related to synthesis, this highlights the potential for real-time analysis in complex chemical systems.

Integration of Machine Learning and AI in Synthetic Route Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mdpi.com For a molecule like this compound, where specific synthetic literature is sparse, ML models trained on broader datasets of quinoline synthesis could predict viable and efficient reaction pathways. researchgate.net

ML algorithms can be trained to identify patterns in chemical reactivity, helping chemists to select the most promising starting materials and reagents. mdpi.com These models can also predict potential side reactions and byproducts, aiding in the development of cleaner and more efficient synthetic processes. The use of ML to predict active sites for functionalization on quinoline derivatives has already been demonstrated, which could guide the selective derivatization of the this compound scaffold. researchgate.net

Computational Design of Analogues with Tunable Chemical Reactivity

Computational chemistry offers a powerful toolkit for the rational design of novel molecules with specific, tunable properties. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. asianpubs.org

By performing in silico modifications to the lead structure—such as altering the length or branching of the butoxy chain, or introducing different substituents on the quinoline ring—researchers can computationally screen a vast chemical space for analogues with desired characteristics. nih.govnih.gov Molecular docking studies can predict the binding affinity of these designed compounds to biological targets, guiding the synthesis of derivatives with enhanced therapeutic potential. nih.govnih.govnih.gov This computational-first approach can significantly accelerate the discovery and development of new functional molecules based on the this compound framework, saving both time and resources.

Q & A

Q. What are the standard synthetic routes for 2-Butoxyquinoline-4-carbonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of quinoline carbonitriles typically involves cyclization of precursors followed by functionalization. For example:

- Cyclization : Reacting substituted aniline derivatives with acrylonitrile or malononitrile under acidic conditions forms the quinoline core .

- Butoxy Introduction : Alkylation of hydroxylated intermediates (e.g., 4-hydroxyquinoline derivatives) using 1-bromobutane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Nitrile Formation : Cyanide substitution via nucleophilic aromatic substitution (SNAr) using CuCN or NaCN under reflux conditions .

Q. Optimization Strategies :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve regioselectivity .

- Solvent Effects : Compare DMF, DMSO, and toluene for alkylation efficiency.

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to assess yield-temperature relationships.

Q. Table 1: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Acrylonitrile, H₂SO₄, 120°C | 65–70 | |

| Butoxy Alkylation | 1-Bromobutane, K₂CO₃, DMF, 80°C | 75–80 | |

| Nitrile Formation | CuCN, DMSO, 110°C | 60–65 |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the butoxy chain (δ 0.9–1.7 ppm for CH₂/CH₃ groups) and nitrile absence of protons .

- IR Spectroscopy : Detect nitrile stretches at ~2200–2250 cm⁻¹ and ether C-O bonds at ~1100–1250 cm⁻¹ .

- X-ray Crystallography : Resolve molecular geometry using ORTEP-3 software (). For example, bond angles around the quinoline core (e.g., C-C-N ~120°) and butoxy chain conformation .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.05 (OCH₂), 8.5–9.1 (quinoline) | |

| IR (KBr) | 2245 cm⁻¹ (C≡N) | |

| X-ray Diffraction | C15–C20–C19 angle: 120.03° |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures of quinoline carbonitrile derivatives?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C-C vs. C-N distances) may arise from:

- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. hexane) to isolate different polymorphs .

- Software Calibration : Validate structural data using multiple tools (e.g., SHELXL for refinement, ORTEP-3 for visualization) .

- Thermal Motion Analysis : Apply anisotropic displacement parameters to distinguish static disorder from dynamic effects .

Case Study :

In 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile, conflicting C-N bond lengths (1.15–1.18 Å) were resolved by re-refining data with higher-resolution diffraction patterns (0.8 Å) .

Q. What mechanistic approaches are used to study the biological activity of this compound in pharmacological models?

Methodological Answer:

- Enzyme Binding Assays : Use fluorescence quenching to measure interactions with targets like cytochrome P450. Monitor emission spectra shifts upon compound addition .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with malaria PfATP4 protein) using AMBER or GROMACS. Key parameters: binding free energy (ΔG), hydrogen bond occupancy .

- In Vitro Cytotoxicity : Test against HEK293 or HepG2 cells via MTT assays. Compare IC₅₀ values with chloroquine derivatives .

Q. Table 3: Example Pharmacological Data

| Assay Type | Model System | Key Finding | Reference |

|---|---|---|---|

| Enzyme Inhibition | PfATP4 | IC₅₀ = 12.3 ± 1.2 µM | |

| Cytotoxicity (MTT) | HepG2 | IC₅₀ > 50 µM (low toxicity) | |

| MD Simulation | PfATP4-Complex | ΔG = -8.5 kcal/mol |

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize transition states for SNAr reactions using Gaussian09 at B3LYP/6-31G* level. Analyze electron density maps for nucleophilic attack sites .

- Retrosynthetic Analysis : Apply AI-based tools (e.g., Chematica) to propose routes via cyanide displacement or cross-coupling .

- Solvent Modeling : Use COSMO-RS to predict solubility and reaction rates in ionic liquids vs. organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.